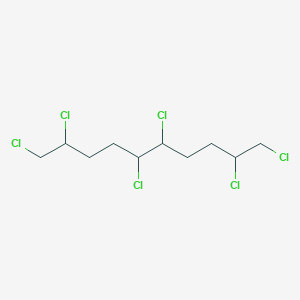

1,2,5,6,9,10-hexachlorodecane

Descripción

1,2,5,6,9,10-Hexachlorodecane (HCD) is a short-chain chlorinated paraffin (SCCP) with the molecular formula C₁₀H₁₆Cl₆ and a chlorine content of 61.0% by weight . Synthesized via chlorination of 1,5,9-decatriene using sulfuryl chloride (SO₂Cl₂), HCD serves as a model compound for studying the environmental behavior of SCCPs due to its defined chlorination pattern and commercial availability . HCD is widely used in photodegradation and phytoremediation studies to elucidate the fate of chlorinated hydrocarbons in aquatic and terrestrial ecosystems .

Propiedades

Número CAS |

189350-94-5 |

|---|---|

Fórmula molecular |

C10H16Cl6 |

Peso molecular |

348.9 g/mol |

Nombre IUPAC |

1,2,5,6,9,10-hexachlorodecane |

InChI |

InChI=1S/C10H16Cl6/c11-5-7(13)1-3-9(15)10(16)4-2-8(14)6-12/h7-10H,1-6H2 |

Clave InChI |

SMINNPBPYQGOQK-UHFFFAOYSA-N |

SMILES canónico |

C(CC(C(CCC(CCl)Cl)Cl)Cl)C(CCl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Reaction Setup and Conditions

-

Reactants : Decane (liquid phase) and chlorine gas (gaseous phase).

-

Temperature : 80–100°C to maintain decane in liquid form while promoting radical mobility.

-

UV Light Source : Wavelengths between 300–400 nm to cleave without degrading decane.

-

Chlorine Flow Rate : Controlled to ensure stoichiometric excess (6:1 :decane molar ratio) for complete substitution.

The reaction is typically conducted in a sealed reactor equipped with a UV lamp and gas inlet/outlet systems. Excess and byproduct hydrochloric acid () are removed via vacuum distillation or neutralization with alkaline solutions post-reaction.

Mechanistic Pathways and Selectivity

The chlorination of decane follows a radical chain mechanism:

-

Initiation :

UV light cleaves into two chlorine radicals.

-

Propagation :

-

Hydrogen abstraction from decane:

-

Chlorine addition to alkyl radical:

-

-

Termination : Radical recombination halts the chain.

Positional Selectivity

The substitution pattern (1,2,5,6,9,10) arises from thermodynamic and kinetic factors:

-

Primary vs. Secondary Hydrogens : Secondary hydrogens (C2–C9) are more easily abstracted due to lower bond dissociation energies compared to primary hydrogens (C1 and C10).

-

Steric Effects : Bulky chlorine atoms at adjacent positions hinder further substitution, favoring spaced chlorination (e.g., 1,2 and 5,6 positions).

Optimization of Reaction Parameters

Critical variables influencing HCD yield and purity include:

Temperature Control

Elevated temperatures (80–100°C) enhance radical mobility but risk over-chlorination. Below 80°C, reaction rates drop significantly.

UV Irradiation Intensity

Optimal UV intensity balances dissociation with minimal decane degradation. Excessive UV exposure leads to side reactions, including C–C bond cleavage.

Purification Techniques

Post-synthesis purification involves:

-

Neutralization : Washing with 5% sodium bicarbonate () to remove .

-

Distillation : Fractional distillation under reduced pressure to isolate HCD (boiling point ~280°C at 760 mmHg).

Analytical Validation and Yield Data

HCD synthesis is validated using gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). Key metrics from published studies include:

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Chlorine Content (wt%) | 61.0% | |

| Typical Yield | 65–75% | |

| Purity (GC-MS) | >95% |

Industrial and Environmental Considerations

While laboratory-scale synthesis prioritizes positional specificity, industrial production of SCCPs often yields complex mixtures. HCD’s environmental persistence necessitates stringent control over byproducts such as polychlorinated dibenzodioxins (PCDDs), which form under incomplete combustion of chlorinated organics .

Análisis De Reacciones Químicas

1,2,5,6,9,10-Hexachlorodecane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other atoms or groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can also undergo oxidation to form various oxidized products.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Environmental Analysis

1,2,5,6,9,10-hexachlorodecane serves as a reference standard for detecting and quantifying chlorinated hydrocarbons in environmental samples. Its use in analytical chemistry helps in assessing pollution levels and understanding the distribution of chlorinated compounds in various ecosystems .

Toxicological Studies

The compound is investigated for its biological effects and mechanisms of action. Research indicates that it interacts with biological membranes and enzymes, potentially disrupting cellular functions. This property makes it a model compound for studying toxicity in various organisms and understanding the environmental risks associated with chlorinated compounds .

Biotransformation Studies

Recent studies have explored the metabolic behaviors of this compound in plant systems. For instance, a study using suspension rice cells found that a significant percentage of the compound was metabolized within the plant cells. This research contributes to understanding how chlorinated compounds are transformed in biological systems and their potential impacts on food chains .

Specialty Chemicals Production

In industrial settings, this compound is utilized in the formulation of specialty chemicals. Its unique properties allow it to be incorporated into various chemical products that require specific characteristics imparted by chlorinated hydrocarbons .

Environmental Remediation

The compound's behavior in environmental contexts also positions it as a candidate for studying remediation techniques for contaminated sites. Understanding its degradation pathways can inform strategies for mitigating pollution from chlorinated compounds in soil and water systems .

Case Study: Metabolism in Rice Cells

A notable study investigated the metabolic pathways of this compound using rice cell cultures. The results indicated that over 79% of the compound was metabolized within the cells. This finding highlights the compound's potential for biotransformation and its implications for environmental risk assessments .

Case Study: Dechlorination Processes

Research on dechlorination processes revealed that this compound could undergo transformations leading to lower-chlorinated decanes. Understanding these processes is crucial for evaluating the environmental fate of chlorinated hydrocarbons and developing effective remediation strategies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Environmental Analysis | Reference standard for detecting chlorinated hydrocarbons in environmental samples |

| Toxicological Studies | Investigated for biological effects; model compound for toxicity studies |

| Biotransformation | Studied in plant systems to understand metabolic behaviors |

| Specialty Chemicals | Used in formulating specialty chemicals with specific properties |

| Environmental Remediation | Researching degradation pathways to inform pollution mitigation strategies |

Mecanismo De Acción

The mechanism of action of 1,2,5,6,9,10-hexachlorodecane involves its interaction with biological membranes and enzymes. The compound’s chlorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparación Con Compuestos Similares

Key Observations :

- HCD’s three vicinal Cl pairs confer higher polarity compared to TCD and TCDod, as evidenced by gas chromatographic retention indices (ΔRI = 3.2 for HCD vs. 2.1 for TCD) .

- The longer carbon chain of TCDod (C₁₂) reduces its aqueous solubility compared to C₁₀ compounds like HCD .

Photodegradation Kinetics

HCD’s degradation under UV light varies significantly with reactive species (hydroxyl radicals ·OH vs. hydrated electrons e⁻ₐq) and environmental conditions (Table 2).

Key Findings :

- HCD degrades faster under e⁻ₐq conditions (DMA) than ·OH-mediated systems (NO₃⁻), with a half-life of 4.6 hours .

- TCD’s lower chlorination (50.6% Cl) allows faster degradation (k = 0.22 h⁻¹) than HCD, while TCDod’s longer chain slows degradation .

- Deoxygenation increases HCD’s degradation rate by 40%, highlighting the role of redox conditions .

Biodegradation and Phytoremediation

HCD’s environmental persistence is influenced by microbial and plant-mediated processes:

- Microbial Dechlorination: Pseudomonas sp. In contrast, 1,10-dichlorodecane (DCD) undergoes rapid terminal dechlorination .

Polarity and Environmental Partitioning

HCD’s vicinal Cl configuration increases polarity relative to isomers like 1,5,5,6,6,10-C₁₀Cl₆. COSMOtherm modeling shows:

Actividad Biológica

1,2,5,6,9,10-hexachlorodecane (HexCD) is a chlorinated paraffin compound that has garnered attention due to its potential biological activity and environmental persistence. This article aims to provide a comprehensive overview of the biological activities associated with HexCD, including its metabolism, toxicity, and effects on various organisms.

Chemical Structure and Properties

HexCD is a chlorinated hydrocarbon with the molecular formula . Its structure consists of a decane backbone with six chlorine atoms attached at specific positions, contributing to its lipophilicity and resistance to biodegradation.

Metabolism and Biotransformation

Research indicates that HexCD undergoes significant biotransformation in living organisms. A study utilizing suspension rice cell cultures found that approximately 79.53% of HexCD was metabolized, resulting in the formation of various metabolites including hydroxylated and dechlorinated products . The metabolic pathways identified include:

- Hydroxylation

- Dechlorination

- Sulfation

- Glycosylation

These metabolic processes are crucial for understanding how HexCD interacts with biological systems and its potential environmental impact.

Toxicity Studies

Toxicological assessments have demonstrated that HexCD exhibits low acute toxicity, with oral LD50 values exceeding 4 g/kg body weight in experimental animals . However, repeated dose studies have identified the liver, kidney, and thyroid as target organs for toxicity. Notably, a no-observed adverse effect level (NOAEL) of 10 mg/kg body weight per day was established based on observed histopathological changes in these organs .

Endocrine Disruption

HexCD has been linked to endocrine-disrupting properties. Studies suggest that exposure to this compound can interfere with hormonal functions, potentially leading to reproductive and developmental issues in exposed organisms. The mechanisms underlying these effects are still under investigation but may involve disruption of hormone signaling pathways.

Case Study 1: Aquatic Organisms

In aquatic environments, HexCD has been shown to bioaccumulate in fish species. A study involving carp demonstrated that after exposure to radiolabeled HexCD, approximately 6% of the administered dose was excreted as carbon dioxide over 96 hours, indicating metabolic processing .

Case Study 2: Plant Interaction

A significant study explored the interaction between HexCD and plant systems. The biotransformation of HexCD in soybean seedlings revealed higher metabolic rates compared to pumpkin seedlings, attributed to the higher lipid content in soybeans. The presence of phytogenic volatile organic compounds (PVOCs) further enhanced the transformation processes observed .

Table 1: Summary of Metabolic Products from HexCD

| Metabolic Process | Type of Metabolite | Percentage Yield |

|---|---|---|

| Hydroxylation | Monohydroxylated products | 21% |

| Dechlorination | Dechlorinated products | Varies |

| Glycosylation | Glycosylated conjugates | Not specified |

Table 2: Toxicity Profile of HexCD in Animal Studies

| Study Type | Organ Affected | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|---|

| Acute Toxicity | N/A | >4 | Low acute toxicity |

| Repeated Dose Toxicity | Liver | 10 | Histopathological changes |

| Repeated Dose Toxicity | Kidney | 10 | Increased weights |

| Repeated Dose Toxicity | Thyroid | 10 | Hormonal changes observed |

Q & A

What are the key factors influencing the photodegradation rate of 1,2,5,6,9,10-hexachlorodecane in aqueous solutions?

Level: Basic

Methodological Answer:

Photodegradation rates are significantly affected by pH, dissolved oxygen, and the presence of sensitizers (e.g., dimethylaniline or nitrate). Under controlled laboratory conditions, researchers buffer solutions at varying pH levels (e.g., pH 5–9) and measure apparent first-order rate constants using UV irradiation systems. Deoxygenation (via nitrogen purging) reduces degradation rates by limiting hydroxyl radical (•OH) generation, while additives like 2-chloroethanol enhance degradation by promoting electron transfer pathways. Dark controls are essential to distinguish photolytic from thermal/hydrolytic degradation .

How can researchers distinguish between chlorinated paraffin congeners like this compound using soft ionization mass spectrometry?

Level: Advanced

Methodological Answer:

Congener-specific identification requires deconvolution of fragment ion patterns. In negative-ion mode, this compound generates characteristic ions such as [M + Cl]⁻, [M ± xH]⁻, and [M−Cl ± xH]⁻ (x = 0 or 1). Researchers use high-resolution mass spectrometry (HRMS) paired with reference standards to resolve isomers. For example, distinguishing between this compound and 1,2,4,5,6,9,10-heptachlorodecane relies on chlorine loss patterns and retention time alignment. Fragment ion screening and isotopic ratio analysis further improve specificity .

What experimental designs are optimal for studying plant uptake and biotransformation of this compound?

Level: Basic

Methodological Answer:

Hydroponic systems are preferred to isolate plant-tissue interactions from soil-mediated processes. Researchers expose model plants (e.g., pumpkin, soybean, or rice) to standardized solutions (e.g., 10 µg/mL in cyclohexane) under controlled light and temperature. Uptake is quantified via mass balance analysis of roots, shoots, and volatilized fractions. Bidirectional translocation studies (roots-to-shoots vs. shoots-to-roots) clarify transport mechanisms. Using stable isotope-labeled analogs improves traceability of metabolites .

How does stereochemistry influence the environmental fate of this compound?

Level: Advanced

Methodological Answer:

Stereoisomers exhibit distinct degradation kinetics and bioaccumulation potential. For example, specific diastereomers may resist microbial dechlorination due to steric hindrance. Researchers synthesize enantiomerically pure standards (e.g., via chiral chromatography) and compare their degradation rates in microcosms. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm stereochemical configurations. Computational modeling (e.g., density functional theory) predicts isomer-specific interactions with enzymes or environmental matrices .

What metabolic pathways dominate the biotransformation of this compound in plant cell cultures?

Level: Advanced

Methodological Answer:

Suspension rice cell cultures metabolize this compound via hydroxylation, dechlorination, and conjugation. Researchers employ paired mass distance (PMD) analysis to identify metabolites, detecting hydroxylated intermediates (e.g., –OH substitution at C5 or C9) and sulfated/glycosylated conjugates. Time-course studies (e.g., 10-day exposures) track pathway dominance. Comparative assays with inhibitors (e.g., cytochrome P450 inhibitors) clarify enzymatic contributions. Over 40 metabolites have been reported, highlighting the complexity of plant-mediated transformations .

How do carbon chain length and chlorine substitution patterns affect the environmental persistence of this compound compared to other chlorinated paraffins?

Level: Advanced

Methodological Answer:

Chain length and chlorine position dictate hydrophobicity (log Kow) and reactivity. Shorter chains (C10) with terminal chlorination (e.g., this compound) degrade faster than mid-chain chlorinated analogs. Comparative studies use congener mixtures (e.g., C10–C13 SCCPs) in photolysis or microbial degradation assays. Apparent rate constants (e.g., k = 0.05–0.12 h⁻¹ under UV) are modeled to predict environmental half-lives. Chlorine rearrangement during degradation (e.g., Cl migration from C1 to C3) further complicates persistence assessments .

What analytical challenges arise in quantifying this compound in environmental matrices, and how can they be mitigated?

Level: Basic

Methodological Answer:

Co-elution with structurally similar congeners and matrix interferences (e.g., lipids) are major challenges. Researchers use isotope dilution with ¹³C-labeled internal standards (e.g., ε-HCH) and clean-up steps (gel permeation chromatography, sulfuric acid treatment). Gas chromatography coupled with electron capture negative ionization mass spectrometry (GC-ECNI-MS) enhances sensitivity. Method validation includes spike-recovery tests (70–120% acceptable range) and interlaboratory comparisons to ensure reproducibility .

Why are hydroponic systems preferred over soil-based experiments for studying plant uptake of this compound?

Level: Basic

Methodological Answer:

Hydroponic systems eliminate soil adsorption and microbial degradation variables, enabling direct measurement of plant-specific processes. Researchers control exposure concentrations precisely (e.g., 10 µg/mL in cyclohexane) and monitor real-time uptake via solution depletion. Root exudates and rhizosphere effects are minimized, simplifying mechanistic studies. However, hydroponic conditions may overestimate translocation rates compared to soil, necessitating complementary field validations .

How do hydroxyl radicals (•OH) and hydrated electrons (eaq⁻) contribute to the photodegradation of this compound?

Level: Advanced

Methodological Answer:

•OH initiates H-abstraction or Cl substitution, forming hydroxylated or dechlorinated intermediates. eaq⁻ mediates reductive dechlorination via electron transfer to C–Cl bonds. Researchers quantify contributions using scavengers: tert-butanol for •OH and nitrous oxide (N₂O) for eaq⁻. In nitrate-rich solutions, •OH dominates, while deoxygenated systems favor eaq⁻. Quantum yield calculations (Φ ≈ 0.01–0.05) reveal wavelength-dependent reactivity .

What role do plant volatilization and phytovolatilization play in the environmental cycling of this compound?

Level: Advanced

Methodological Answer:

Volatilization from leaf surfaces (phytovolatilization) redistributes this compound into the atmosphere, where it may undergo long-range transport. Closed-chamber experiments with activated carbon traps quantify volatilized fractions. Pumpkin studies show ~5–10% volatilization within 10 days, with downward translocation to roots observed in blank controls. Volatilization is temperature-dependent and inversely correlated with chlorine content. Gas-phase metabolites (e.g., dechlorinated alkanes) are detected via thermal desorption GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.